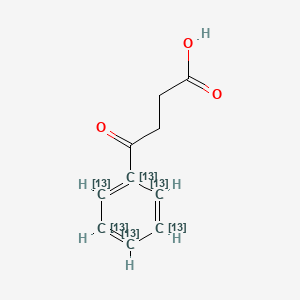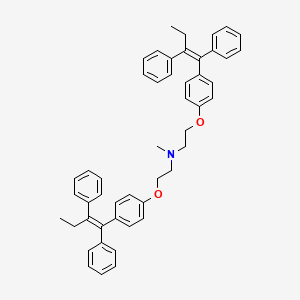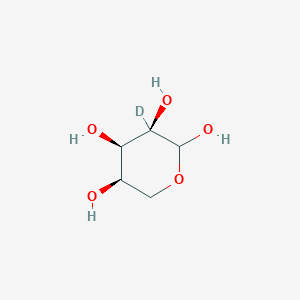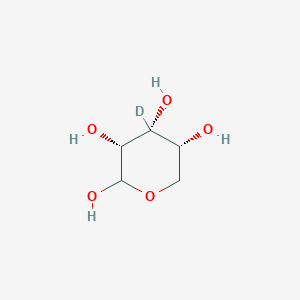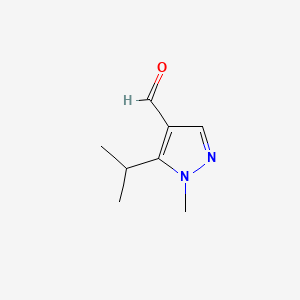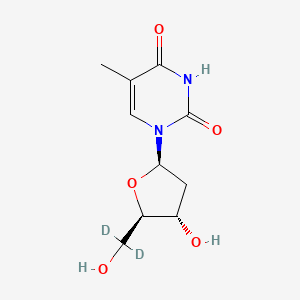
Thymidine-5',5''-D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine-5’,5’‘-D2 is a deuterated analog of thymidine, a nucleoside that plays a crucial role in the structure and function of DNA. Thymidine consists of the pyrimidine base thymine attached to a deoxyribose sugar. The deuterium atoms in Thymidine-5’,5’‘-D2 replace the hydrogen atoms at the 5’ and 5’’ positions, making it a valuable tool in various scientific research applications due to its enhanced stability and unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-5’,5’'-D2 involves the incorporation of deuterium atoms into the thymidine molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: Thymidine is exposed to deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium.
Chemical Synthesis: Deuterated thymine is synthesized first, followed by its attachment to deoxyribose to form Thymidine-5’,5’'-D2.
Industrial Production Methods: Industrial production of Thymidine-5’,5’'-D2 typically involves large-scale deuterium exchange reactions using deuterium oxide. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and pharmaceutical applications.
化学反应分析
Types of Reactions: Thymidine-5’,5’'-D2 undergoes various chemical reactions, including:
Oxidation: The deuterated thymidine can be oxidized to form deuterated thymine.
Reduction: Reduction reactions can convert deuterated thymine back to deuterated thymidine.
Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reactions: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products:
Deuterated Thymine: Formed through oxidation of Thymidine-5’,5’'-D2.
Deuterated Thymidine Derivatives: Formed through substitution reactions with different nucleophiles.
科学研究应用
Thymidine-5’,5’'-D2 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in studies of DNA replication, repair, and synthesis due to its enhanced stability and unique labeling properties.
Medicine: Utilized in the development of antiviral and anticancer drugs, particularly in the synthesis of deuterated analogs of therapeutic nucleosides.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
作用机制
Thymidine-5’,5’'-D2 exerts its effects by incorporating into DNA during replication and repair processes. The deuterium atoms enhance the stability of the DNA molecule, making it less susceptible to degradation and more suitable for long-term studies. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.
相似化合物的比较
Thymidine: The non-deuterated analog of Thymidine-5’,5’'-D2, commonly used in DNA studies.
Deuterated Cytidine: Another deuterated nucleoside used in similar applications.
Deuterated Uridine: Used in RNA studies and similar to Thymidine-5’,5’'-D2 in terms of stability and labeling properties.
Uniqueness: Thymidine-5’,5’‘-D2 is unique due to its specific deuterium labeling at the 5’ and 5’’ positions, which provides enhanced stability and distinct properties compared to other deuterated nucleosides. This makes it particularly valuable in long-term studies and applications requiring high stability.
属性
IUPAC Name |
1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-PQDUBQKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethanone, 1-[4-(aminooxy)-2-hydroxyphenyl]- (9CI)](/img/new.no-structure.jpg)
![D-[1,3-13C2]Ribose](/img/structure/B583941.png)
![D-[1,5-13C2]Ribose](/img/structure/B583942.png)

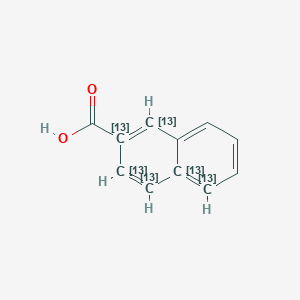
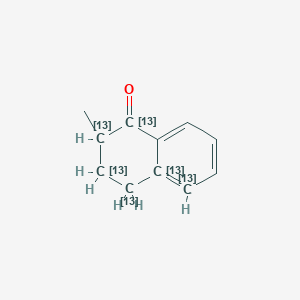
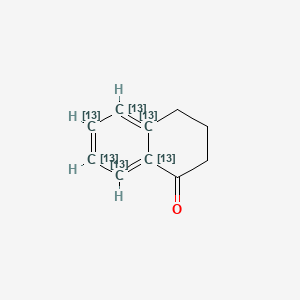
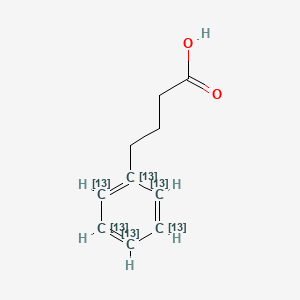
![5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine](/img/structure/B583952.png)
